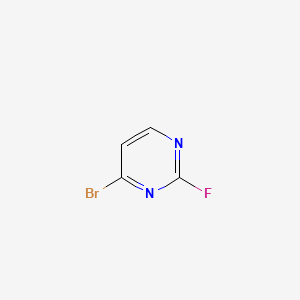

4-Bromo-2-fluoropyrimidine

Vue d'ensemble

Description

4-Bromo-2-fluoropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and fluorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-fluoropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of the hydrogen atom at the 4-position with a bromine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of safer and more environmentally friendly reagents is also a focus in industrial production to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-fluoropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an arylboronic acid would produce a biaryl compound .

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 4-Bromo-2-fluoropyrimidine is in the pharmaceutical industry. It serves as an intermediate for synthesizing various active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Anticancer Agents

This compound is utilized in the synthesis of fluorinated pyrimidine derivatives, which have shown efficacy as anticancer agents. For instance, it is involved in the preparation of nucleoside analogs that exhibit antitumor activity. A notable example includes its role in synthesizing compounds similar to 5-fluorouracil, a well-known chemotherapeutic agent used in treating colorectal cancer .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also used in agrochemicals. It acts as an essential intermediate for developing herbicides and pesticides.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Application | Active Ingredient |

|---|---|---|

| Herbicide A | Weed control | This compound |

| Pesticide B | Insect repellent | This compound |

These products leverage the compound's reactivity and stability to enhance agricultural productivity.

Material Science Applications

This compound finds applications in material science, particularly in the production of polymers and coatings.

Case Study: Polyurethane Foams

The compound is integral to synthesizing polyurethane foams, where it acts as a critical component that influences the physical properties of the final product. Its incorporation leads to improved thermal stability and mechanical strength, making it suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to cytotoxic effects in cancer cells .

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-fluoropyridine

- 5-Bromo-2-fluoropyrimidine

- 4-Bromo-2-fluoropyridine

Comparison: 4-Bromo-2-fluoropyrimidine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in certain chemical reactions .

Activité Biologique

4-Bromo-2-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents on the pyrimidine ring. Its synthesis typically involves halogenation methods, where 2-fluoropyrimidine is brominated under controlled conditions. The compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and agrochemicals.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It is known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which leads to cytotoxic effects in cancer cells. This mechanism is similar to other fluorinated pyrimidines, such as 5-fluorouracil (5-FU), but with potentially enhanced efficacy due to its unique structural features .

In preclinical studies, compounds derived from this compound have shown improved outcomes in models of acute leukemia and glioblastoma multiforme, suggesting that it may be effective against various cancer types .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of DNA Synthesis : By targeting TS, the compound disrupts nucleotide synthesis, leading to DNA damage and subsequent apoptosis in cancer cells.

- Induction of DNA Damage : Studies have shown that treatment with this compound can lead to increased levels of DNA double-strand breaks (DSBs), which are often repaired through homologous recombination pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | TS inhibition, DNA damage induction |

| 5-Fluorouracil (5-FU) | Moderate | TS inhibition |

| Gemcitabine | High | Nucleotide analog, DNA synthesis inhibitor |

This table illustrates how this compound stands out due to its dual mechanism involving both enzyme inhibition and direct DNA damage.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various cancer models:

- Acute Leukemia Models : In vitro studies demonstrated that derivatives of this compound displayed superior cytotoxicity compared to traditional chemotherapeutics like 5-FU, particularly in leukemic cell lines .

- Glioblastoma Multiforme : Preclinical trials indicated that this compound could significantly reduce tumor growth in orthotopic models, showcasing minimal neurotoxicity while effectively targeting tumor cells .

- Colorectal Cancer : The compound has been evaluated alongside other fluorinated pyrimidines in colorectal cancer models, indicating improved survival rates compared to standard treatments .

Propriétés

IUPAC Name |

4-bromo-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPTSCEFXRIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693380 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-22-9 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.